N-acétylcystéine amide

Vue d'ensemble

Description

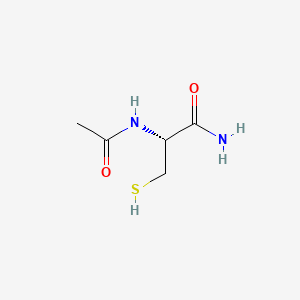

Il s'agit d'une petite molécule de formule chimique C5H10N2O2S et d'une masse molaire de 162,21 g/mol . Ce composé est connu pour sa perméabilité accrue à la barrière hémato-encéphalique et sa biodisponibilité par rapport à la N-acétylcystéine, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques .

Applications De Recherche Scientifique

Acetylcysteine amide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

N-Acetylcysteine amide (NACA) primarily targets the Glutathione (GSH) system, a crucial antioxidant in the body . It directly reduces intracellular Glutathione disulfide (GSSG) to GSH without glutathione peroxidase . It also has anti-inflammatory activity through the regulation of activation of NF-κB and HIF-1α , as well as modulation of reactive oxygen species .

Mode of Action

NACA, as a thiol antioxidant, modulates glutamatergic, neurotrophic, and inflammatory pathways . It works by replenishing intracellular GSH levels, which is a critical antioxidant in the body . It also downregulates pro-inflammatory cytokines, such as IFNγ, TNFα, IL-1β, and IL-6, but upregulates the anti-inflammatory IL-4 .

Biochemical Pathways

NACA affects several biochemical pathways. It plays a significant role in the GSH system , helping to maintain the body’s antioxidant and nitric oxide systems during stress, infections, toxic assault, and inflammatory conditions . It also impacts the inflammatory pathways by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetic properties of NACA are yet unclear due to lack of an accurate quantification method . It is known that naca has better blood-brain barrier permeability and bioavailability compared to n-acetylcysteine (nac) . The bioavailability of NACA is significantly higher than NAC (67% and 15%, respectively) .

Result of Action

NACA has shown promising results in various studies. It significantly prolongs survival, decreases severity scores, and shortens recovery time in mice undergoing allogeneic hematopoietic cell transplantation . It also reduces ROS accumulation in the spleen after transplantation . Moreover, NACA has been found to decrease DNA damage and cell death via caspase-dependent apoptosis .

Action Environment

The action of NACA can be influenced by environmental factors. For instance, oxidative stress conditions can enhance the antioxidant activity of NACA . Furthermore, NACA has been found to inhibit platelet aggregation and protect against oxidative stress .

Analyse Biochimique

Biochemical Properties

N-Acetylcysteine amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit platelet aggregation induced by collagen . This compound also interacts with membrane complement regulatory proteins (mCRPs: CD46, CD55, and CD59), and its antioxidant properties can prevent the release of mCRP-positive microparticles induced by oxidative stress .

Cellular Effects

N-Acetylcysteine amide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect human retinal pigment epithelial cells from oxidative stress-induced apoptosis .

Molecular Mechanism

The molecular mechanism of action of N-Acetylcysteine amide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a direct scavenger of free radicals . Moreover, it can cross the blood-brain barrier, chelate Cu2+ (which catalyzes free radical formation), and prevent ROS-induced activation of c-Jun N-terminal protein kinase (JNK), mitogen-activated protein kinase MAPK (p38), and matrix metalloproteinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetylcysteine amide change over time. It has been observed that this compound can prevent the formation of cataracts induced by a solution that causes cataracts to form . Moreover, it has been shown to have a protective effect against oxidative stress conditions associated with platelet activation .

Dosage Effects in Animal Models

The effects of N-Acetylcysteine amide vary with different dosages in animal models. Evidence from animal studies demonstrates a robust association for the prophylactic application of N-Acetylcysteine amide post-traumatic brain injury with improved neurofunctional outcomes .

Metabolic Pathways

N-Acetylcysteine amide is involved in several metabolic pathways. It is known to exert its neuroprotective potential through two well-known mechanisms, which are its restoration of the glutathione pool and direct scavenging ability against reactive oxygen species .

Transport and Distribution

N-Acetylcysteine amide is transported and distributed within cells and tissues. It has better blood–brain barrier permeability and bioavailability compared to N-acetylcysteine, which allows it to exert its effects in the central nervous system .

Subcellular Localization

Given its antioxidant properties and ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acétylcystéine amide implique généralement l'acylation de la cystéine ou de ses dérivés. Une méthode efficace commence par la N-acétyl-L-cystéine, qui est mise en réaction avec un alcool organique et un acide inorganique pour former une solution organique contenant de l'ester de N-acétyl-L-cystéine. Cet ester est ensuite converti en acétylcystéine amide par des réactions supplémentaires .

Méthodes de production industrielle

La production industrielle de l'acétylcystéine amide suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Le processus implique des rendements chimiques élevés et une pureté énantiomérique élevée, garantissant l'efficacité et la sécurité du composé à des fins thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'acétylcystéine amide subit diverses réactions chimiques, notamment :

Substitution : Le groupe amide peut subir des réactions de substitution nucléophile, formant différents dérivés.

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres espèces réactives de l'oxygène.

Réduction : Des agents réducteurs tels que le dithiothréitol peuvent être utilisés dans des conditions douces.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des solvants organiques à des températures contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de l'acétylcystéine amide, ainsi que des dérivés substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

L'acétylcystéine amide a un large éventail d'applications en recherche scientifique :

Mécanisme d'action

L'acétylcystéine amide exerce ses effets principalement par ses propriétés antioxydantes. Elle piège les espèces réactives de l'oxygène et réduit le stress oxydatif en donnant des atomes d'hydrogène. Le composé reconstitue également les niveaux intracellulaires de glutathion, augmentant la capacité de la cellule à détoxifier les substances nocives . Les cibles moléculaires comprennent les espèces réactives de l'oxygène et diverses voies cellulaires impliquées dans la réponse au stress oxydatif .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptides mimétiques de la thioredoxine : Ces peptides, tels que TXM-CB3 et TXM-CB13, présentent également des propriétés antioxydantes et sont utilisés dans des applications similaires.

Unicité

L'acétylcystéine amide se distingue par sa perméabilité à la barrière hémato-encéphalique et sa biodisponibilité supérieures par rapport à la N-acétylcystéine. Cela la rend plus efficace pour cibler les conditions liées au stress oxydatif, en particulier dans le système nerveux central .

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCHIZDEQZMODR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436398 | |

| Record name | N-Acetylcysteine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38520-57-9 | |

| Record name | N-Acetylcysteine amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38520-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcysteine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038520579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcysteine amide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylcysteine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-acetamido-3-mercaptopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCYSTEINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N69717RKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.